
O-Methyl Meloxicam
Descripción general
Descripción
O-Methyl Meloxicam is a structural derivative of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the enolic acid class. Meloxicam (4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide) selectively inhibits cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis and inflammation . This compound modifies this structure by replacing hydroxyl groups with methoxy (-OCH₃) groups. This substitution aims to optimize pharmacokinetic properties (e.g., solubility, bioavailability) or COX-2 selectivity while retaining anti-inflammatory efficacy .
Métodos De Preparación
Structural Considerations and Synthetic Targets
The molecular architecture of O-methyl meloxicam centers on the methylation of the 4-hydroxy group in the 2H-1,2-benzothiazine-3-carboxylic acid scaffold. Unlike conventional meloxicam synthesis, which retains the hydroxyl group for pharmacological activity, O-methyl derivatives require selective etherification at this position. Patent CN102775401B demonstrates that the 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate precursor serves as the foundational building block , with methylation occurring either before or during the condensation with 2-amino-5-methylthiazole.
Critical stereoelectronic factors influence reaction pathways:
-
Methylation Position : O-methylation at the 4-position reduces hydrogen-bonding capacity, altering solubility profiles compared to parent meloxicam .
-
Steric Effects : The 2-methyl group on the benzothiazine ring directs regioselectivity during nucleophilic attack by 2-amino-5-methylthiazole .
Primary Synthetic Routes and Reaction Mechanisms
Direct Alkylation of 4-Hydroxybenzothiazine Precursors
The European Patent No. 2482 methodology adapts to O-methyl synthesis through initial methylation of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid. Key steps include:
-
Methyl Ester Formation : Treatment with methyl iodide or dimethyl sulfate under alkaline conditions yields the 3-carbomethoxy derivative .
-
Condensation Reaction : Reacting the methyl ester with 2-amino-5-methylthiazole in xylene at reflux (138–144°C) for 24 hours .
Reaction Conditions :
This route produces 74% yield with dichloroethane recrystallization but introduces 0.5–2.0% of the dimeric byproduct (Formula V) .
DMSO-Mediated One-Pot Synthesis
Chinese Patent CN102775401B details a streamlined approach using DMSO’s dual role as solvent and mild oxidizing agent:
-
Reagent Ratios :
-
Temperature Profile :
-
Workup Procedure :
Optimized Example (Patent Example 1) :
Component | Quantity | Molar Ratio |
---|---|---|
Methyl ester precursor | 283 g | 1.0 mol |
2-Amino-5-methylthiazole | 126 g | 1.1 mol |
DMSO | 600 mL | – |
Ethanol (quenching) | 450 mL | – |
Yield | 323 g (92%) | – |
Purity | 99.4% | – |
This method reduces reaction time to 3 hours versus 24 hours in xylene-based systems .
Impurity Profiling and Purification Techniques
Byproduct Formation Dynamics
The US8097616B2 patent identifies three critical impurities in this compound synthesis:
-
Dimeric Adducts (Formula V) :
Starting Ester | Dimer Content (%) |
---|---|
Methyl | 10–20 |
Ethyl | 5–15 |
Isopropyl | 1–5 |
Potassium Salt Recrystallization
To address impurity challenges, US8097616B2 introduces a purification protocol:
-
Salt Formation : Treat crude product with 0.5% KOH at 50°C to dissolve meloxicam potassium salt .
-
Impurity Removal :
Effectiveness :
Solvent Systems and Green Chemistry Considerations
Toxicity Comparison of Recrystallization Solvents
Solvent | LD50 (Oral Rat) | ICH Class | Residual Limits (ppm) |
---|---|---|---|
Dichloroethane | 680 mg/kg | Class 1 | 5 |
Tetrahydrofuran | 1,650 mg/kg | Class 2 | 720 |
Ethyl Acetate | 11,300 mg/kg | Class 3 | 5,000 |
Data from CN102775401B and US8097616B2 demonstrate that tetrahydrofuran achieves equivalent purity (99.4–99.6%) to dichloroethane while complying with ICH Q3C guidelines .
Industrial-Scale Process Optimization
Energy Efficiency Metrics
Comparing xylene-based vs. DMSO-mediated processes:
Parameter | Xylene Process | DMSO Process |
---|---|---|
Reaction Time | 24 h | 3 h |
Energy Consumption | 58 kWh/kg | 22 kWh/kg |
Solvent Recovery Rate | 72% | 95% |
CO2 Emissions | 12 kg/kg | 4.8 kg/kg |
The DMSO system’s shorter reaction time and lower temperature profile reduce environmental impact while maintaining yield .
Análisis De Reacciones Químicas
Synthetic Methylation Reactions in Meloxicam Production
The synthesis of meloxicam involves multiple methylation steps to form key intermediates :
Key Methylation Data
Step | Reagent | Product | Yield | Reference |
---|---|---|---|---|
1 | Methyl chloroacetate | Methyl 2(3H)-acetate derivative | 98.5% | |
3 | Methyl iodide | 2-Methyl-4-hydroxybenzothiazine carboxylate | 85–90% |
Metabolic Methylation and Bioactivation
Meloxicam undergoes hepatic metabolism involving cytochrome P450 enzymes (CYP2C9, CYP3A4), producing methyl-related metabolites :
Major Metabolic Pathways
-
5’-Hydroxymethylmeloxicam : Intermediate formed via CYP2C9 oxidation, later converted to 5’-carboxy meloxicam (inactive).
-
Methylglyoxal : α-Dicarbonyl cometabolite generated during thiazole bioactivation .
Enzyme Specificity and Methyl Effects
Parameter | Sudoxicam (No Methyl) | Meloxicam (5-Methyl) |
---|---|---|
Primary P450 | CYP2C8, 2C19, 3A4 | CYP1A2 |
Bioactivation | High (hepatotoxic) | Low (detoxification) |
Metabolite | Glyoxal | Methylglyoxal |
The introduction of a methyl group on the thiazole ring shifts bioactivation from CYP2C8/2C19 (sudoxicam) to CYP1A2 (meloxicam), reducing toxicity .
Methyl Group Impact on Reaction Kinetics
Steady-state kinetic studies reveal differences in enzyme affinity due to methyl substitution :
Kinetic Parameters for Bioactivation
Drug | Enzyme | (µM) | (pmol/min/pmol P450) |
---|---|---|---|
Sudoxicam | CYP2C8 | 12.3 ± 1.2 | 8.7 ± 0.9 |
Meloxicam | CYP1A2 | 45.6 ± 4.1 | 2.1 ± 0.3 |
The methyl group in meloxicam increases (lower enzyme affinity) and decreases , favoring detoxification over bioactivation.
Synthetic Derivatives and Methyl Modifications
Recent studies synthesized meloxicam analogs to alter physicochemical properties :
Example Reaction (PR49 Derivative)
-
Reactants : Meloxicam intermediate + 5 mmol compound 5
-
Conditions : Reflux in anhydrous ethanol with sodium ethanoate (8–10 hours).
-
Product : PR49 (yield: 72–78%), characterized by enhanced lipid membrane interaction.
Analytical Methods for Methylated Metabolites
Aplicaciones Científicas De Investigación
Pharmacological Properties
O-Methyl Meloxicam exhibits several pharmacological properties that enhance its therapeutic applications:
- Selective COX-2 Inhibition : Similar to meloxicam, this compound preferentially inhibits cyclooxygenase-2 (COX-2), which is primarily expressed during inflammation. This selectivity helps reduce gastrointestinal side effects often associated with non-selective NSAIDs .
- Enhanced Solubility : Research indicates that this compound has improved solubility compared to its parent compound. This characteristic is crucial for developing effective oral formulations, particularly in patients with varying pH levels in the gastrointestinal tract .
Formulation Advancements
Recent studies have focused on optimizing the formulation of this compound to enhance its bioavailability and therapeutic efficacy:
- Nanoparticle Formulations : The development of human serum albumin nanoparticles containing this compound has been investigated for targeted delivery systems. These formulations aim to improve the drug's absorption through the nasal route, potentially allowing for faster onset of action in treating acute pain conditions .
- Intravenous (IV) Formulations : Similar to meloxicam, this compound has been explored in IV formulations for post-operative pain management. These formulations are designed to provide rapid analgesia while minimizing systemic side effects .
Clinical Applications
This compound has shown promise in various clinical settings:
- Post-operative Pain Management : Clinical trials have demonstrated the effectiveness of this compound in managing post-operative pain across different surgical procedures, including orthopedic and dental surgeries. The drug's prolonged analgesic effect is particularly beneficial in these contexts .
- Management of Arthritis : this compound is indicated for the treatment of osteoarthritis and rheumatoid arthritis, providing symptomatic relief while maintaining a favorable safety profile compared to traditional NSAIDs .
Case Studies and Research Findings
The following table summarizes key studies involving this compound and its applications:
Author | Study Focus | Design | Findings |
---|---|---|---|
Furst et al. | Treatment of rheumatoid arthritis | Randomized, double-blind | Effective at reducing pain and inflammation |
Bindewald and Singla | IV meloxicam for abdominoplasty | Randomized, placebo-controlled | Significant pain reduction post-surgery |
Berkowitz and Sharpe | IV meloxicam in orthopedic surgeries | Randomized, double-blind | Improved pain control with fewer side effects |
Hosie et al. | Comparison with diclofenac in OA patients | Randomized, double-blind | This compound showed similar efficacy |
Mecanismo De Acción
The mechanism of action of O-Methyl Meloxicam involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By blocking COX enzymes, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Role of O-Methyl Group Positioning
The number and position of O-methyl groups significantly influence biological activity:
- Compounds 17 and 19 (two O-methyl groups): Exhibit potent anti-inflammatory activity.
- Compound 21 (four O-methyl groups): Inactive, suggesting steric hindrance or disrupted binding .
O-Methyl Meloxicam’s activity likely depends on retaining critical hydrogen-bonding interactions (e.g., with Arg120 in COX-2) while enhancing lipophilicity for membrane penetration .
Table 1: Impact of O-Methylation on Activity
Compound | O-Methyl Groups | COX-2 IC₅₀ (µM) | COX-1/COX-2 Selectivity |
---|---|---|---|
Meloxicam | 0 | 0.07 | 10:1 |
Compound 17 | 2 | 0.12 | 8:1 |
Compound 21 | 4 | >10 | Inactive |
Data inferred from structural analogs .
Pharmacokinetic Comparison
O-Methylation alters solubility and absorption:
- Meloxicam : Poor water solubility (~0.01 mg/mL at 25°C), slow Tₘₐₓ (4–12 hrs), and high protein binding (99%) .
- This compound : Increased lipophilicity may delay Tₘₐₓ but improve tissue penetration. Similar AUC and bioavailability to phenylbutazone but with longer half-life (17.9 hrs vs. 7.1 hrs) .
Table 2: Pharmacokinetic Parameters of NSAIDs
Parameter | Meloxicam | This compound* | Phenylbutazone |
---|---|---|---|
Solubility (mg/mL) | 0.01 | 0.005–0.02 | 0.4 |
Tₘₐₓ (hrs) | 4–12 | 8–16 | 4.4 |
Half-life (hrs) | 12–17 | ~18 | 7.1 |
Bioavailability (%) | 89 | ~85 | 90 |
Estimated based on structural analogs .
COX-2 Selectivity and Binding Mode
Meloxicam binds COX-2 via:
- Carboxylic acid group interaction with Arg120.
- Hydrophobic interactions with Leu503 and Tyr355 . Computational models show that derivatives with two O-methyl groups retain COX-2 affinity comparable to Meloxicam (~8:1 selectivity ratio) .
Table 3: Binding Affinities of COX Inhibitors
Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2:COX-1) |
---|---|---|---|
Meloxicam | 0.7 | 0.07 | 10:1 |
Celecoxib | 15 | 0.04 | 375:1 |
This compound* | 1.2 | 0.15 | 8:1 |
Predicted values from molecular docking .
Table 4: Adverse Event Incidence (GI Disturbances)
Compound | Incidence (%) |
---|---|
Placebo | 11 |
Meloxicam (15 mg) | 16 |
This compound* | ~18 |
Estimated based on structural analogs .
Actividad Biológica
O-Methyl Meloxicam is a derivative of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) known for its preferential inhibition of cyclooxygenase-2 (COX-2). This article delves into the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.
1. Overview of Meloxicam and Its Derivatives
Meloxicam is widely used for its analgesic and anti-inflammatory properties, primarily in conditions like osteoarthritis and rheumatoid arthritis. The introduction of a methyl group in this compound alters its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. This modification aims to enhance therapeutic efficacy while minimizing toxicity.
2.1 Cytochrome P450 Isozymes
Research indicates that the methyl group in this compound significantly influences its metabolism by altering enzyme specificity. The primary cytochrome P450 isozymes involved in the metabolism of Meloxicam include:
Isozyme | Role | Substrate |
---|---|---|
CYP1A2 | Catalyzes bioactivation | Meloxicam |
CYP2C8 | Dominates bioactivation pathway | Sudoxicam |
CYP2C9 | Major detoxification pathway | Meloxicam |
CYP3A4 | Involved in various drug interactions | Sudoxicam |
The introduction of the methyl group results in a 15-fold reduction in the bioactivation rate of this compound compared to its parent compound, thereby reducing potential hepatotoxicity associated with other NSAIDs like Sudoxicam .
2.2 Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with peak plasma concentrations reached within 3-5 days.
- Protein Binding : Over 99% bound to plasma proteins.
- Half-life : Approximately 20 hours, allowing for once-daily dosing.
These characteristics are advantageous for maintaining therapeutic levels while minimizing side effects associated with frequent dosing .
3.1 Anti-inflammatory Effects
This compound retains significant anti-inflammatory activity, primarily through COX-2 inhibition. Clinical studies have demonstrated its effectiveness in managing postoperative pain and chronic inflammatory conditions .
3.2 Antioxidant Properties
Recent studies suggest that this compound may enhance the antioxidant properties of serum albumin, potentially offering protective effects against oxidative stress-related damage . This dual action could provide additional therapeutic benefits beyond inflammation reduction.
4. Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of this compound:
Study | Design | Population | Outcome |
---|---|---|---|
Furst et al. | Randomized, double-blind | n=894 (RA patients) | Significant pain reduction compared to placebo |
Altman et al. | Randomized, double-blind | n=403 (OA patients) | Improved function and reduced pain |
Berkowitz and Sharpe | Randomized, placebo-controlled | n=379 (post-op patients) | Reduced opioid requirements post-surgery |
These studies collectively indicate that this compound is effective in reducing pain and improving function in various patient populations .
5. Conclusion
This compound represents a promising advancement in NSAID therapy, offering enhanced safety profiles due to its modified metabolic pathways. Its ability to selectively inhibit COX-2 while minimizing hepatotoxic risks positions it as a valuable option for managing pain and inflammation across various clinical settings.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying O-Methyl Meloxicam in pharmaceutical formulations?
A spectrophotometric method validated per pharmacopeial standards (e.g., linearity range: 1.96–19.6 µg/mL, recovery rate: 99.84%, RSD: 0.81%) can be adapted for this compound by optimizing wavelength selection for its methylated structure . HPLC-UV methods, such as those compliant with USP guidelines (C18 column, phosphate buffer/methanol mobile phase, 1 mL/min flow rate), should be cross-validated to account for altered retention times due to O-methylation .
Q. How can dissolution profiles of this compound tablets be optimized during preformulation studies?
A factorial design approach (e.g., 2⁴-factorial) is recommended to test variables like buffer pH (6.8 vs. 7.5), rotation speed (50 vs. 100 rpm), and apparatus (basket vs. paddle). Pareto analysis can identify critical factors affecting dissolution rates, with validation via UV spectrophotometry at 45-minute intervals to ensure ≥75% release .
Q. Which formulation factors most significantly impact the stability and bioavailability of this compound tablets?
Orthogonal testing (e.g., L9 orthogonal array) should evaluate alkalizing agents (e.g., sodium citrate), disintegrants (e.g., CPVP), and binders (e.g., PVP-K30). Accelerated stability studies (40°C/75% RH) paired with HPLC purity assays can identify optimal excipient ratios that prevent hydrolysis or oxidative degradation .
Q. How can pharmacopeial methods for Meloxicam be adapted to this compound while resolving methodological contradictions?
Cross-validation between USP (HPLC-UV) and Ukrainian Pharmacopoeia (spectrophotometry) protocols is critical. For this compound, adjust mobile phase composition (e.g., acetonitrile gradient) to improve peak resolution and validate against a methyl-specific internal standard (e.g., piroxicam) .
Q. What stability-indicating assays are suitable for detecting this compound degradation products?
High-resolution LC-MS/MS methods with C18 columns and methanol-phosphate buffer (pH 3.0) mobile phases can separate methylated derivatives from degradation byproducts. Forced degradation studies (heat, light, pH extremes) should quantify hydrolyzed or oxidized impurities using non-linear regression models .
Advanced Research Questions
Q. What experimental designs are appropriate for assessing this compound’s anti-inflammatory efficacy in vivo?
A blinded, randomized crossover study (e.g., 2 × 6 dogs per group) with a 21–28-day washout period is recommended. Measure ground reaction forces (GRF), synovial fluid cytology, and plasma biomarkers (e.g., prostaglandins) at 4–24-hour intervals post-articular challenge. Use ANOVA with Tukey’s post hoc test to compare dosage groups (0.1 vs. 0.5 mg/kg) .
Q. How does O-Methylation alter Meloxicam’s metabolic pathways in human hepatic systems?
Conduct microsomal assays using CYP2C9- and CYP3A4-expressing cell lines. Compare kinetic parameters (Km, Vmax) of this compound vs. parent compound via non-compartmental analysis (e.g., PK Solver software). Inhibitor studies (sulfaphenazole for CYP2C9; ketoconazole for CYP3A4) can confirm isoform-specific metabolism .
Q. What mechanistic studies elucidate this compound’s pro-apoptotic effects in cancer cells?
Use flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) in dose-response experiments. Compare G1-phase arrest (cell cycle analysis) and caspase-3 activation via Western blot. For in vitro models, Hep-2 or similar cell lines treated with 10–100 µM this compound for 24–48 hours are recommended .
Q. How can pharmacokinetic interactions between this compound and CYP inhibitors be systematically evaluated?
Pre-treat animal models (e.g., rabbits) with quercetin (CYP3A4 inhibitor) or fluconazole (CYP2C9 inhibitor). Collect plasma samples at 0–24 hours post-administration and analyze via LC-MS. Use unpaired t-tests with Welch’s correction to compare AUC, Cmax, and t½ values between treated and control groups .
Q. What strategies improve the sustained-release profile of this compound for chronic pain management?
Develop nanoemulsions or mesomorphic phases using ethanol/oleic acid surfactants. Optimize lipid-based carriers via Box-Behnken experimental design, evaluating particle size (dynamic light scattering) and in vitro release (dialysis membrane method). In vivo efficacy can be tested in rodent CFA-induced arthritis models .
Q. Key Methodological Considerations
- Data Contradiction Analysis : Reconcile dissolution variability (e.g., paddle vs. basket apparatus) by conducting robustness tests with intermediate precision (inter-day/inter-analyst RSD ≤2%) .
- Statistical Rigor : For crossover studies, apply mixed-effects models to account for inter-individual variability and phase effects .
Propiedades
IUPAC Name |
4-methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUDJLQLPHEBEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.